molecular formula C15H27N5OS B14407699 Pentanamide, N-cyclohexyl-N-ethyl-5-((1-methyl-1H-tetrazol-5-yl)thio)- CAS No. 80472-73-7

Pentanamide, N-cyclohexyl-N-ethyl-5-((1-methyl-1H-tetrazol-5-yl)thio)-

Cat. No.: B14407699
CAS No.: 80472-73-7
M. Wt: 325.5 g/mol
InChI Key: RDAFXSPQODNGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanamide, N-cyclohexyl-N-ethyl-5-((1-methyl-1H-tetrazol-5-yl)thio)- is a complex organic compound that belongs to the class of amides It is characterized by the presence of a pentanamide backbone, a cyclohexyl group, an ethyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, N-cyclohexyl-N-ethyl-5-((1-methyl-1H-tetrazol-5-yl)thio)- typically involves multiple steps. One common approach is to start with the preparation of the pentanamide backbone, followed by the introduction of the cyclohexyl and ethyl groups. The final step involves the incorporation of the tetrazole ring through a thioether linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Pentanamide, N-cyclohexyl-N-ethyl-5-((1-methyl-1H-tetrazol-5-yl)thio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the thioether linkage.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides, while reduction can produce amines

Scientific Research Applications

Pentanamide, N-cyclohexyl-N-ethyl-5-((1-methyl-1H-tetrazol-5-yl)thio)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pentanamide, N-cyclohexyl-N-ethyl-5-((1-methyl-1H-tetrazol-5-yl)thio)- involves its interaction with specific molecular targets. The tetrazole ring is known to bind to certain enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pentanamide, N-ethyl-: This compound lacks the cyclohexyl and tetrazole groups, making it less complex.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the amide and tetrazole functionalities.

    Tetrazole derivatives: These compounds share the tetrazole ring but differ in other structural features.

Uniqueness

Pentanamide, N-cyclohexyl-N-ethyl-5-((1-methyl-1H-tetrazol-5-yl)thio)- is unique due to its combination of structural elements, which confer specific chemical and biological properties

Properties

CAS No.

80472-73-7

Molecular Formula

C15H27N5OS

Molecular Weight

325.5 g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-5-(1-methyltetrazol-5-yl)sulfanylpentanamide

InChI

InChI=1S/C15H27N5OS/c1-3-20(13-9-5-4-6-10-13)14(21)11-7-8-12-22-15-16-17-18-19(15)2/h13H,3-12H2,1-2H3

InChI Key

RDAFXSPQODNGDE-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)CCCCSC2=NN=NN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.